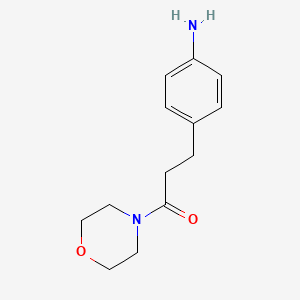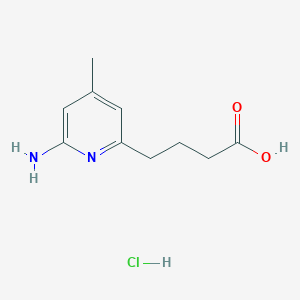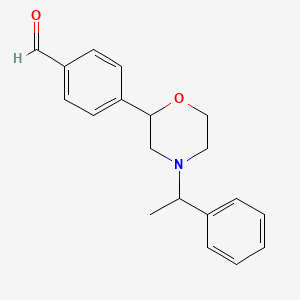
6-Bromo-2,4-dimethyl-1,3-benzoxazole
Übersicht
Beschreibung
6-Bromo-2,4-dimethyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4-dimethyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents. One common method is the condensation of 2-aminophenol with 6-bromo-2,4-dimethylbenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2,4-dimethyl-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.
Oxidation Products: Hydroxylated or oxidized benzoxazole derivatives.
Reduction Products: Dihydrobenzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,4-dimethyl-1,3-benzoxazole has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,4-dimethyl-1,3-benzoxazole involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylbenzoxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-1,3-benzoxazole: Lacks the methyl groups, affecting its electronic properties and applications.
2,4-Dimethyl-1,3-benzothiazole: Contains sulfur instead of oxygen in the heterocyclic ring, leading to different chemical and biological properties.
Uniqueness: The combination of these substituents allows for a broader range of chemical modifications and biological activities compared to similar compounds .
Eigenschaften
Molekularformel |
C9H8BrNO |
|---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
6-bromo-2,4-dimethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-5-3-7(10)4-8-9(5)11-6(2)12-8/h3-4H,1-2H3 |
InChI-Schlüssel |
NOPPHJCLGMUNCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N=C(O2)C)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-yl]methylamine](/img/structure/B8441539.png)




![3-(1H-benzo[d]imidazol-2-yl)-5-(piperazin-1-yl)pyrazin-2-amine](/img/structure/B8441581.png)




![N-[2-(4-isopropylphenyl)-1,1-dimethylethyl]acetamide](/img/structure/B8441604.png)


